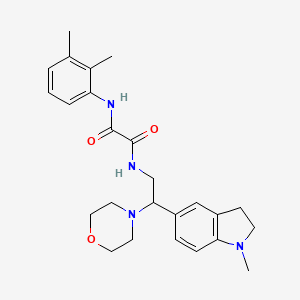
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS Number: 922067-91-2) is a synthetic organic compound belonging to the oxalamide family. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C25H32N4O3
- Molecular Weight : 436.5 g/mol
- IUPAC Name : this compound
Structural Representation
The structural complexity of this compound includes an indoline moiety and a morpholino group, which are critical for its biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O3 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 922067-91-2 |
This compound primarily functions as an inhibitor of the c-Met kinase pathway. The c-Met receptor is implicated in various cellular processes including proliferation, survival, and migration—key factors in cancer progression. By selectively targeting this kinase, the compound may inhibit tumor growth and metastasis .
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis in a dose-dependent manner.
- Mechanistic Insights : The compound's ability to disrupt c-Met signaling pathways was confirmed through Western blot analysis, showing decreased phosphorylation levels of downstream targets .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1 : A study involving breast cancer cell lines showed that treatment with this compound resulted in a reduction of invasive properties compared to untreated controls.
- Findings : The treated cells exhibited lower expression levels of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
- Case Study 2 : In a preclinical model of lung cancer, administration of the compound led to significant tumor shrinkage and improved survival rates in treated mice compared to those receiving a placebo.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-5-4-6-21(18(17)2)27-25(31)24(30)26-16-23(29-11-13-32-14-12-29)19-7-8-22-20(15-19)9-10-28(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFOXJQLFZUIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













